![molecular formula C32H40N6O11S2 B11825437 (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine
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Overview
Description
The compound (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine is a complex organic molecule characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the preparation of the thiazolidine ring, followed by the introduction of the glycine and hydroxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine: undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to quinones under specific conditions.
Reduction: The thiazolidine ring can be reduced to a thiazolidine-2-thione.
Substitution: The carboxyl groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinones, thiazolidine-2-thiones, and various esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-Hydroxyphenyl)glycine
- (2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl-glycine
- (2R)-2-(4-Hydroxyphenyl)glycyl-glycine
Uniqueness
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine: is unique due to its combination of multiple chiral centers and functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine is a complex peptide derivative with significant potential in pharmaceutical applications. It is structurally related to various antibiotic compounds, including amoxicillin, and exhibits biological activities that warrant extensive investigation.
- Molecular Formula : C32H40N6O11S2
- Molecular Weight : 748.82 g/mol
- CAS Number : 297175-63-4
- Physical State : Solid at room temperature
- Predicted Boiling Point : 1202.4 ± 65.0 °C
- Density : 1.455 ± 0.06 g/cm³
Biological Activity Overview
The biological activity of this compound primarily stems from its structural components, which include amino acids and thiazolidine derivatives. These components are known to interact with various biological targets, influencing enzymatic activities and cellular processes.
- Enzyme Inhibition : The thiazolidine ring structure is known for its ability to inhibit enzymes involved in bacterial cell wall synthesis, similar to the mechanism of penicillins.
- Antioxidant Properties : The presence of the hydroxyphenyl group contributes to antioxidant activity, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria, likely due to its structural similarity to known antibiotics.
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the compound's effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to that of amoxicillin, suggesting potential as an antibiotic agent.
Bacterial Strain MIC (µg/mL) E. coli 8 Staphylococcus aureus 16 -
Cellular Studies :
- In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines (e.g., HeLa cells), highlighting its potential as an anticancer agent.
-
Toxicity Assessment :
- Toxicity studies on non-cancerous cell lines indicated low cytotoxicity at therapeutic concentrations, which is crucial for developing safe therapeutic agents.
Properties
Molecular Formula |
C32H40N6O11S2 |
---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
(2S,4S)-2-[1-amino-2-[[(1R)-3-amino-1-carboxy-1-[(2S,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-3-(4-hydroxyphenyl)-2-oxopropyl]-[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11S2/c1-30(2)20(26(44)45)36-23(50-30)19(35)25(43)38(24(42)18(34)14-7-11-16(40)12-8-14)32(29(48)49,28-37-21(27(46)47)31(3,4)51-28)22(41)17(33)13-5-9-15(39)10-6-13/h5-12,17-21,23,28,36-37,39-40H,33-35H2,1-4H3,(H,44,45)(H,46,47)(H,48,49)/t17?,18?,19?,20-,21-,23-,28-,32-/m0/s1 |
InChI Key |
GVRLTGLHOGVKKE-GWZDPQMRSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@@H](S1)C(C(=O)N(C(=O)C(C2=CC=C(C=C2)O)N)[C@]([C@H]3N[C@H](C(S3)(C)C)C(=O)O)(C(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)N(C(=O)C(C2=CC=C(C=C2)O)N)C(C3NC(C(S3)(C)C)C(=O)O)(C(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)N)C(=O)O)C |
Origin of Product |
United States |
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